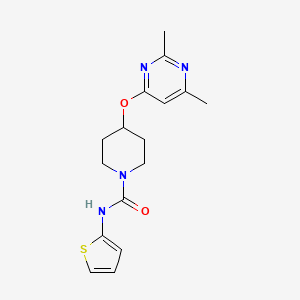
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMPT or 4-DMPT, and it has been shown to have a variety of biochemical and physiological effects.
作用機序
DMPT activates the mTOR pathway by inhibiting the tuberous sclerosis complex 1/2 (TSC1/2) complex, which is a negative regulator of mTOR. This leads to increased mTOR activity and downstream effects on cellular processes.
Biochemical and Physiological Effects:
DMPT has been shown to have a variety of biochemical and physiological effects, including increased protein synthesis, cell growth, and metabolism. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of DMPT is its potency as an activator of the mTOR pathway. However, its use in lab experiments may be limited by its potential to have off-target effects on other cellular processes.
将来の方向性
There are several potential future directions for research on DMPT. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Finally, there is potential for the development of more potent and selective mTOR activators based on the structure of DMPT.
合成法
The synthesis of 4-DMPT involves several steps, including the reaction of 2,6-dimethylpyrimidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine and thiophene-2-carboxamide to produce the final product.
科学的研究の応用
DMPT has been studied for its potential use as a tool in scientific research. Specifically, it has been shown to be a potent activator of the mammalian target of rapamycin (mTOR) pathway. This pathway is involved in a variety of cellular processes, including protein synthesis, cell growth, and metabolism.
特性
IUPAC Name |
4-(2,6-dimethylpyrimidin-4-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11-10-14(18-12(2)17-11)22-13-5-7-20(8-6-13)16(21)19-15-4-3-9-23-15/h3-4,9-10,13H,5-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAMFZGYNLTOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropanamide](/img/structure/B2947049.png)

![4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2947053.png)
![N-[cyano(2-fluorophenyl)methyl]-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide](/img/structure/B2947054.png)
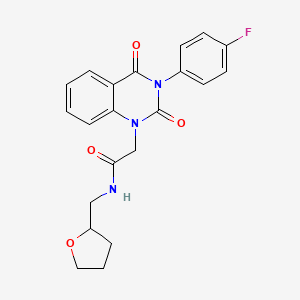
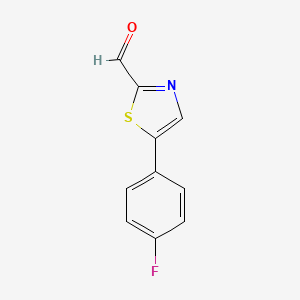
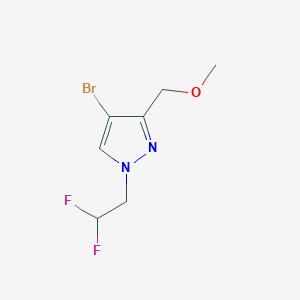

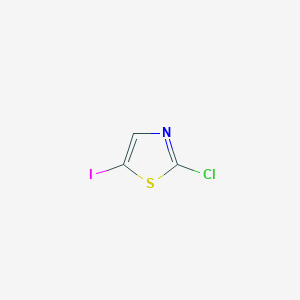
![2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2947067.png)
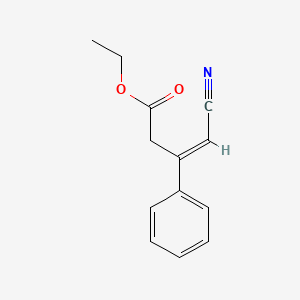
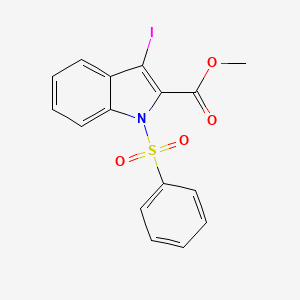
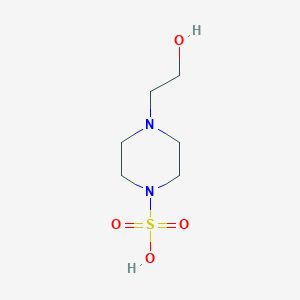
![N-{4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B2947071.png)